molecular formula C16H22N4O10 B116752 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate CAS No. 98924-81-3

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate

Cat. No. B116752
CAS RN: 98924-81-3
M. Wt: 430.37 g/mol
InChI Key: HGMISDAXLUIXKM-ALTVCHKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate (abbreviated as 2-ADA-2-DG 1,3,4,6-TA) is a synthetic compound with potential applications in biochemistry, medicinal chemistry and drug discovery. It is a glycosyl donor that can be used to synthesize a variety of glycosides and glycoconjugates. In addition, 2-ADA-2-DG 1,3,4,6-TA also serves as an intermediate in the synthesis of other compounds, such as 2-azido-2-deoxy-D-glucose (2-ADG).

Scientific Research Applications

Protein Labeling and Crosslinking

Ac4GlcNAz is an azide-labeled sugar that provides a highly specific approach for studying glycoproteins through in vivo metabolic labeling and chemoselective ligation . The azide group is small, nonreactive and absent from living systems, so the azide-sugar compounds do not interfere with endogenous cellular pathways and substitute for their naturally occurring analogs .

Bioorthogonal Chemistry

The azide group in Ac4GlcNAz is bioorthogonal, meaning it does not react or interfere with components of biological samples but conjugates to one another with high efficiency . This property makes Ac4GlcNAz a useful tool in bioorthogonal chemistry, a field that involves the use of artificial biochemical reactions within living systems .

Glycoprotein Study

Ac4GlcNAz can be incorporated by glycosylation events to effectively ‘tag’ glycoproteins with the azide group . This allows for the specific targeting of the azide group for detection or conjugation using alkyne-activated reagents (‘click’ chemistry) or phosphine-activated reagents (Staudinger ligation) .

Disease-Specific Protein O-GlcNAcylation

The enzymatic modification of protein serine or threonine residues by N-acetylglucosamine, namely O-GlcNAcylation, is a ubiquitous post-translational modification that frequently occurs in the nucleus and cytoplasm . Ac4GlcNAz can be used to study this modification, as it is dynamically regulated by two enzymes, O-GlcNAc transferase and O-GlcNAcase .

Disease Research

Aberrant O-GlcNAcylation has been shown in a variety of diseases, including diabetes, neurodegenerative diseases, and cancers . Ac4GlcNAz can be used to study these diseases by analyzing changes in O-GlcNAcylation .

Cell Surface Glycoprotein Identification

Ac4GlcNAz provides the first part of a simple and robust two-step technique that helps identify and characterize cell surface sialic acid-containing glycoproteins . The azide-modified protein can be detected with either fluorescent alkynes or biotin alkyne .

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14-,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-ALTVCHKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate

Q & A

Q1: What is Ac4GlcNAz (2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate), and how is it used to study bacteria?

A1: Ac4GlcNAz is a modified sugar molecule containing an azide group. It acts as a chemical probe by exploiting the metabolic pathways of bacteria. Bacteria can uptake Ac4GlcNAz and incorporate it into their glycans (sugar structures) through metabolic processes. This incorporation allows researchers to label and study bacterial glycans, which are often involved in pathogenesis and possess unique structures absent in humans [, , , ].

Q2: What types of bacteria have been studied using Ac4GlcNAz?

A2: Ac4GlcNAz has shown promise in studying various bacteria, including:

  • Helicobacter pylori (Hp): This bacterium causes ulcers and gastric cancers. Ac4GlcNAz helped identify O-linked glycans in Hp and was crucial in developing a novel targeting strategy based on Hp's surface glycans [, , ].
  • Akkermansia muciniphila: This bacterium is a mucin-degrading gut microbe. Ac4GlcNAz, along with other azido-monosaccharide derivatives, was successfully incorporated into its surface glycoconjugates [].
  • Other Gut Microbiota: Ac4GlcNAz has been applied in studying other gut bacteria, including Bacteroides fragilis, Anaerostipes rhamnosivorans, Intestimonas butyriciproducens, and Eubacterium hallii, providing insights into their unique carbohydrate metabolism [].
  • Escherichia coli: While challenging, Ac4GlcNAz can be used to label E. coli under specific conditions, offering a way to explore the influence of GlcNAc metabolism on metabolic labeling [].

Q3: What are the advantages of using Ac4GlcNAz for studying bacterial glycans?

A3: Ac4GlcNAz offers several advantages:

  • Selectivity: It primarily targets bacterial glycans, showing limited incorporation into mammalian cell surfaces, allowing for selective targeting of bacteria [, ].
  • Versatility: It can be used with various labeling techniques like the Staudinger ligation and click chemistry, enabling researchers to visualize and analyze labeled glycans [, , ].
  • Non-toxic: Studies show Ac4GlcNAz does not significantly affect the growth or viability of bacteria like A. muciniphila and E. coli, making it suitable for studying live cells [].

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